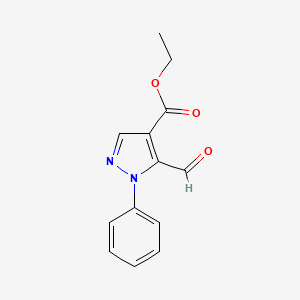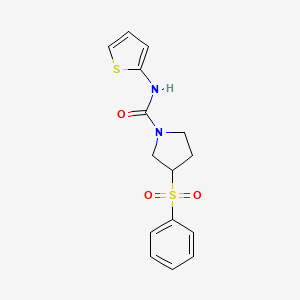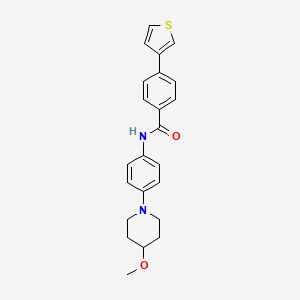
3-(2,3,5-Trifluorophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,5-Trifluorophenyl)propan-1-amine, also known as TFP, is a chemical compound that belongs to the class of amines. This compound is widely used in scientific research, particularly in the field of neuroscience, due to its unique properties.
Wirkmechanismus
3-(2,3,5-Trifluorophenyl)propan-1-amine acts as a competitive inhibitor of monoamine transporters. It binds to the active site of the transporter, preventing the uptake of neurotransmitters. This leads to an increase in extracellular neurotransmitter levels and altered neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,3,5-Trifluorophenyl)propan-1-amine depend on the specific monoamine transporter it inhibits. Inhibition of the dopamine transporter leads to an increase in dopamine levels, which can result in increased locomotor activity and reward-seeking behavior. Inhibition of the norepinephrine transporter can lead to increased heart rate and blood pressure. Inhibition of the serotonin transporter can lead to altered mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,3,5-Trifluorophenyl)propan-1-amine is a valuable tool for studying monoamine transporters and neurotransmission. Its potency and selectivity make it an ideal inhibitor for in vitro and in vivo studies. However, 3-(2,3,5-Trifluorophenyl)propan-1-amine has limitations, including its potential toxicity and off-target effects. Researchers must be cautious when using 3-(2,3,5-Trifluorophenyl)propan-1-amine and ensure that appropriate controls are in place to account for its effects.
Zukünftige Richtungen
There are several future directions for 3-(2,3,5-Trifluorophenyl)propan-1-amine research. One area of interest is the development of more selective inhibitors of monoamine transporters. This would allow researchers to study the specific function of each transporter and their role in various neurological disorders. Another area of interest is the use of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent. Studies have shown that inhibition of monoamine transporters can be beneficial in the treatment of depression and other psychiatric disorders. Further research is needed to determine the potential of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent.
Conclusion:
In conclusion, 3-(2,3,5-Trifluorophenyl)propan-1-amine is a valuable tool for studying monoamine transporters and neurotransmission. Its potency and selectivity make it an ideal inhibitor for in vitro and in vivo studies. However, researchers must be cautious when using 3-(2,3,5-Trifluorophenyl)propan-1-amine and ensure that appropriate controls are in place to account for its effects. Future research directions for 3-(2,3,5-Trifluorophenyl)propan-1-amine include the development of more selective inhibitors of monoamine transporters and the use of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent for psychiatric disorders.
Synthesemethoden
The synthesis of 3-(2,3,5-Trifluorophenyl)propan-1-amine involves the reaction between 2,3,5-trifluorobenzaldehyde and 1-amino-3-chloropropane in the presence of a reducing agent. The resulting product is then purified through recrystallization. This method is widely used in laboratories and has been optimized to produce high yields of 3-(2,3,5-Trifluorophenyl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
3-(2,3,5-Trifluorophenyl)propan-1-amine is commonly used in neuroscience research as a tool to study the function of monoamine transporters. Monoamine transporters are proteins responsible for the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. 3-(2,3,5-Trifluorophenyl)propan-1-amine is a potent inhibitor of these transporters and can be used to study their function in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-(2,3,5-trifluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-7-4-6(2-1-3-13)9(12)8(11)5-7/h4-5H,1-3,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRDBTGTXTYZGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCCN)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,5-Trifluorophenyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

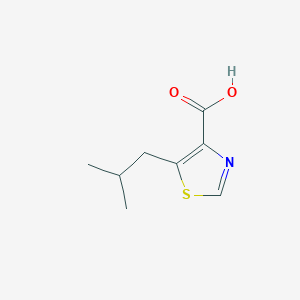
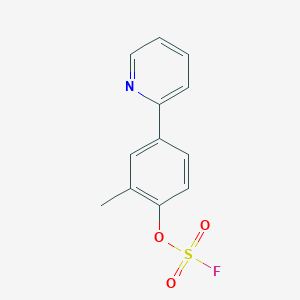




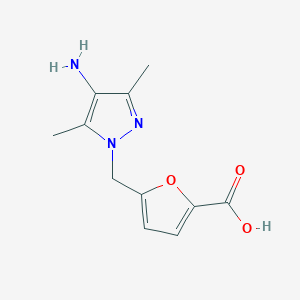

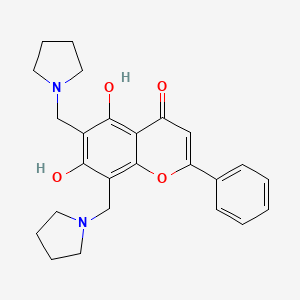
![N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408543.png)
